molecular formula C20H8O10-2 B1265291 3,3'-Biflaviolin 2,2'-diolate

3,3'-Biflaviolin 2,2'-diolate

Cat. No. B1265291
M. Wt: 408.3 g/mol
InChI Key: HLLYQNIOBPIXKP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-biflaviolin 2,2'-diolate is dianion of 3,3'-biflaviolin arising from selective deprotonation of the OH groups at the 2- and 2'-positions. It is a conjugate base of a 3,3'-biflaviolin. It is a conjugate acid of a 3,3'-biflaviolin(3-).

Scientific Research Applications

Fungal Melanin Inhibition and Pigment Synthesis

A study identified 3,3'-biflaviolin as a pigment produced by the fungus Thielaviopsis basicola when treated with the fungal melanin inhibitor, tricyclazole. This discovery indicates the potential use of 3,3'-biflaviolin in studying melanin pathways and pigment synthesis in fungi (Stipanovic & Wheeler, 1980).

Role in Biosynthesis of Secondary Metabolites

Research on Streptomyces avermitilis, a bacterium producing clinically significant drugs, revealed the role of CYP158A3, a biflaviolin synthase, in pigment biosynthesis. This enzyme's ability to catalyze C-C coupling reactions suggests that 3,3'-biflaviolin could play a role in the biosynthesis of secondary metabolites in microorganisms (Lim et al., 2016).

Protective Mechanisms Against UV Irradiation

Studies on cytochrome P450 158A2 (CYP158A2) in Streptomyces coelicolor A3(2) have demonstrated its role in catalyzing oxidative C-C coupling reactions to polymerize flaviolin, forming biflaviolin and triflaviolin. These compounds protect the soil bacterium from UV irradiation effects (Zhao et al., 2007).

Crystal Structure Analysis in Dye Synthesis

The crystal structure of related compounds, such as squarylium dyes, has been determined, indicating the potential for 3,3'-biflaviolin in dye synthesis and crystallography studies (Tong & Bi-xian, 1999).

Catalyst in Chemical Reactions

Research has been conducted on molybdenum imido alkylidene metathesis catalysts that contain electron-withdrawing diolates, which could provide insights into the potential use of biflaviolin-related compounds in catalyzing various chemical reactions (Singh et al., 2007).

properties

Product Name

3,3'-Biflaviolin 2,2'-diolate

Molecular Formula

C20H8O10-2

Molecular Weight

408.3 g/mol

IUPAC Name

2-(6,8-dihydroxy-1-oxido-3,4-dioxonaphthalen-2-yl)-6,8-dihydroxy-3,4-dioxonaphthalen-1-olate

InChI

InChI=1S/C20H10O10/c21-5-1-7-11(9(23)3-5)17(27)13(19(29)15(7)25)14-18(28)12-8(16(26)20(14)30)2-6(22)4-10(12)24/h1-4,21-24,27-28H/p-2

InChI Key

HLLYQNIOBPIXKP-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)C(=C2[O-])C3=C(C4=C(C=C(C=C4O)O)C(=O)C3=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Biflaviolin 2,2'-diolate
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